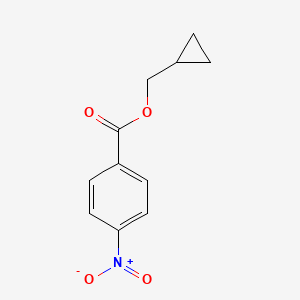

Cyclopropylmethyl 4-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclopropylmethyl 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-11(16-7-8-1-2-8)9-3-5-10(6-4-9)12(14)15/h3-6,8H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCUKIJQVPJNQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10294832 | |

| Record name | cyclopropylmethyl 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6749-93-5 | |

| Record name | NSC98342 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cyclopropylmethyl 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Cyclopropylmethyl and 4 Nitrobenzoate Moieties in Chemical Transformations

The utility of cyclopropylmethyl 4-nitrobenzoate (B1230335) in mechanistic studies stems directly from the distinct properties of its two core components: the cyclopropylmethyl group and the 4-nitrobenzoate group.

The cyclopropylmethyl moiety is of particular interest due to the high strain of the three-membered ring. wikipedia.org This strain influences the adjacent carbocationic center that can form during a reaction. The C-H bond dissociation energy of the cyclopropylmethyl group is slightly lower than that of a typical primary C-H bond, indicating a stabilizing interaction between the cyclopropane (B1198618) ring and an adjacent radical or cation. This stabilization is a result of the unique bonding in the cyclopropane ring, which has significant p-character, allowing it to donate electron density to an adjacent empty p-orbital. wikipedia.org Consequently, systems containing a cyclopropylmethyl group are prone to rapid, well-documented ring-opening rearrangements, making them sensitive probes for detecting the presence of radical or cationic intermediates in a reaction.

The 4-nitrobenzoate moiety , on the other hand, serves as an excellent leaving group. The presence of the electron-withdrawing nitro group (-NO₂) at the para position of the benzoate (B1203000) ring significantly stabilizes the resulting carboxylate anion through resonance and inductive effects. This stabilization makes the conjugate acid, 4-nitrobenzoic acid, more acidic than benzoic acid, and in turn, makes the 4-nitrobenzoate anion a weaker base and thus a better leaving group. masterorganicchemistry.comlibretexts.org In reactions like solvolysis, the rate of reaction is often dependent on the departure of the leaving group; therefore, the use of a good leaving group like 4-nitrobenzoate is crucial for facilitating these reactions and studying their kinetics. libretexts.org

Historical Context of Cyclopropylcarbinyl Systems and Benzoate Esters in Mechanistic Organic Chemistry

Direct Esterification Approaches

Direct esterification represents the most straightforward pathway to cyclopropylmethyl 4-nitrobenzoate, involving the reaction of cyclopropylmethanol with 4-nitrobenzoic acid or its derivatives.

Conventional Esterification of Cyclopropylmethanol with 4-Nitrobenzoic Acid

The classical Fischer-Speier esterification method, which involves heating an alcohol and a carboxylic acid in the presence of an acid catalyst, is a common approach for synthesizing esters. researchgate.netiajpr.com In the case of cyclopropylmethyl 4-nitrobenzoate, this involves the reaction of cyclopropylmethanol with 4-nitrobenzoic acid. iajpr.com The reaction is typically catalyzed by a strong acid like sulfuric acid. researchgate.netiajpr.com The use of an acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. youtube.com

The reaction is reversible, and to drive the equilibrium towards the formation of the ester, water, a byproduct, is often removed. One method to achieve this is through azeotropic distillation with a suitable solvent. google.com For instance, in the synthesis of glycerol (B35011) esters of nitrobenzoic acids, an entraining liquid with a boiling point above 100°C is used to separate the liberated water. google.com

The reaction conditions, such as temperature and the molar ratio of reactants, can significantly influence the yield and purity of the final product. For example, in the esterification of nitrobenzoic acids with glycerol, using a molar ratio of glycerol to nitrobenzoic acid of 3:1 or higher favors the formation of the mono-ester. google.com

A general procedure for the synthesis of methyl 4-nitrobenzoate involves dissolving 4-nitrobenzoic acid in hot methanol, followed by the addition of a few drops of concentrated sulfuric acid. researchgate.net The mixture is then stirred at an elevated temperature for several hours. researchgate.net After the reaction, the mixture is poured into ice water to precipitate the crude product, which can be further purified by recrystallization. researchgate.net

Table 1: Conventional Esterification of 4-Nitrobenzoic Acid

| Alcohol | Catalyst | Reaction Conditions | Product | Yield | Reference |

| Methanol | Sulfuric Acid | Stirred at 353 K for 4 h | Methyl 4-nitrobenzoate | 73% (crude) | researchgate.net |

| Glycerol | Acid catalyst | Heated above 100°C with azeotropic removal of water | Glycerol mono-4-nitrobenzoate | >90% | google.com |

Application of Acylating Reagents in Ester Synthesis (e.g., Carbonylazoles)

To circumvent the often harsh conditions of traditional esterification, milder and more efficient methods employing acylating reagents have been developed. These reagents activate the carboxylic acid, facilitating its reaction with the alcohol under less demanding conditions. One such class of reagents is carbonylazoles.

Another approach involves the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). youtube.com This method is widely used in peptide synthesis and has been adapted for ester formation. youtube.com The reaction proceeds through the formation of an activated intermediate that readily reacts with the alcohol. youtube.com

The use of 4-nitrobenzoyl chloride, an acyl chloride derivative of 4-nitrobenzoic acid, provides a highly reactive acylating agent for the synthesis of 4-nitrobenzoate esters. researchgate.net For instance, the reaction of resorcinol (B1680541) or p-cresol (B1678582) with 4-nitrobenzoyl chloride in the presence of a base like sodium hydroxide (B78521) in ethanol (B145695) yields the corresponding 4-nitrobenzoate esters. researchgate.net

Indirect Synthetic Routes via Functional Group Interconversions

Indirect routes to cyclopropylmethyl 4-nitrobenzoate involve the synthesis of a precursor molecule followed by a chemical transformation to introduce the desired functional groups.

Nitration Strategies for Benzoate Precursors

An alternative to the direct use of 4-nitrobenzoic acid is the nitration of a pre-formed benzoate ester. For example, methyl benzoate can be nitrated to produce methyl 3-nitrobenzoate. aiinmr.comechemi.comrsc.orgorgsyn.org This electrophilic aromatic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. aiinmr.comrsc.orgorgsyn.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). aiinmr.com

The ester group is a deactivating, meta-directing group. Therefore, the nitration of methyl benzoate predominantly yields the meta-substituted product, methyl 3-nitrobenzoate. rsc.org The reaction is highly exothermic and requires careful temperature control, typically between 0 and 15°C, to minimize the formation of byproducts. orgsyn.org After the reaction, the product is isolated by pouring the reaction mixture onto ice, followed by filtration and washing. orgsyn.org

While this method is well-established for producing meta-nitrobenzoates, achieving para-substitution requires starting with a para-directing precursor or employing more advanced synthetic strategies. More recent developments have explored milder nitrating agents. For instance, N-nitrosaccharin has been used for the nitration of various aromatic compounds, including methyl benzoate, under relatively mild conditions. nih.gov

Table 2: Nitration of Methyl Benzoate

| Nitrating Agent | Catalyst/Solvent | Temperature | Major Product | Yield | Reference |

| Conc. HNO₃/Conc. H₂SO₄ | - | 5-15°C | Methyl 3-nitrobenzoate | 81-85% | orgsyn.org |

| N-nitrosaccharin | Hexafluoroisopropanol (HFIP) | 55°C | Methyl 3-nitrobenzoate | - | nih.gov |

| N-nitrosaccharin | [Mg(ClO₄)₂]/Acetonitrile | 85°C | Methyl 3-nitrobenzoate | - | nih.gov |

Derivatization of Cyclopropylmethyl Alcohols

The synthesis can also commence from cyclopropylmethanol, which can be converted into a more reactive intermediate before esterification. One common strategy is the conversion of the alcohol to a cyclopropylmethyl halide, such as cyclopropylmethyl bromide or chloride. google.comepo.org This can be achieved by reacting cyclopropylmethanol with a halogenating agent. For example, a complex of an N-halosuccinimide and a dialkyl sulfide (B99878) can be used to produce cyclopropylmethyl halides in good purity. google.com The reaction of cyclopropylmethanol with an aqueous hydrogen halide solution is a simpler method but can lead to the formation of isomeric impurities like cyclobutyl halides and 4-halo-1-butenes. epo.org

Once the cyclopropylmethyl halide is formed, it can be reacted with the sodium or potassium salt of 4-nitrobenzoic acid in a nucleophilic substitution reaction to yield the desired ester.

Green Chemistry Principles in Cyclopropylmethyl 4-Nitrobenzoate Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of cyclopropylmethyl 4-nitrobenzoate synthesis, several strategies can be employed to make the process more environmentally friendly.

One key aspect is the choice of solvents and catalysts. Traditional esterification and nitration reactions often use strong, corrosive acids and volatile organic solvents. rsc.orgorgsyn.org Research is ongoing to replace these with more benign alternatives. For instance, solid acid catalysts or ionic liquids are being explored for esterification reactions to simplify catalyst recovery and reduce waste. researchgate.net

In nitration reactions, the use of "mixed acid" (concentrated nitric and sulfuric acids) poses significant environmental and safety concerns. nih.gov The development of milder and more selective nitrating agents, such as N-nitrosaccharin, offers a greener alternative. nih.gov Additionally, processes that can be conducted under milder conditions, such as lower temperatures and pressures, contribute to a more sustainable synthesis. google.com

The use of renewable starting materials is also a cornerstone of green chemistry. While the aromatic core of 4-nitrobenzoic acid is typically derived from petrochemical sources, the cyclopropylmethanol moiety can potentially be synthesized from bio-based feedstocks.

Finally, minimizing waste and avoiding the use of toxic reagents are crucial. The development of catalytic processes that allow for high yields and selectivity reduces the formation of unwanted byproducts and simplifies purification, thereby minimizing waste generation. google.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajrconline.orgnih.gov This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a significant reduction in reaction time compared to conventional heating methods. ajrconline.orgrasayanjournal.co.in The synthesis of 4-nitrobenzoate esters, such as ethyl 4-nitrobenzoate, from 4-nitrobenzoic acid and an alcohol is effectively promoted by microwave energy. scirp.orgscirp.org

In a typical microwave-assisted esterification, 4-nitrobenzoic acid and an excess of the corresponding alcohol (e.g., ethanol for ethyl 4-nitrobenzoate) are irradiated. Research has shown that this method can achieve high conversions and yields in a fraction of the time required for traditional refluxing. For instance, in the synthesis of ethyl 4-nitrobenzoate, irradiating the reaction mixture with microwaves at 2450 MHz and 300 W for 2 hours at 80°C resulted in a 62% conversion of 4-nitrobenzoic acid and a 58% yield of the ester. scirp.org

The efficiency of microwave-assisted synthesis can be further enhanced by the synergistic use of catalysts. When combined with heterogeneous catalysts like zeolites, the conversion and yield can see a notable increase. For example, the microwave-assisted synthesis of ethyl 4-nitrobenzoate in the presence of an ultradispersed H-MOR zeolite catalyst saw the conversion of 4-nitrobenzoic acid reach 70%, with a corresponding ester yield of 67%. scirp.orgscirp.org This highlights the potential for developing highly efficient and rapid synthetic protocols for cyclopropylmethyl 4-nitrobenzoate and its analogs.

Table 1: Microwave-Assisted Synthesis of Ethyl 4-Nitrobenzoate This table presents data for the synthesis of ethyl 4-nitrobenzoate as a representative analogue.

| Catalyst | Power (W) | Frequency (MHz) | Time (h) | Temperature (°C) | 4-Nitrobenzoic Acid Conversion (%) | Ethyl 4-Nitrobenzoate Yield (%) | Reference |

| None | 300 | 2450 | 2 | 80 | 62 | 58 | scirp.org |

| H-CL (ultradispersed) | 300 | 2450 | 2 | 80 | 65 | 61 | scirp.org |

| H-MOR (ultradispersed) | 300 | 2450 | 2 | 80 | 70 | 67 | scirp.orgscirp.org |

| H-HEU-M (ultradispersed) | 300 | 2450 | 2 | 80 | 68 | 65 | scirp.org |

| H-PHI (ultradispersed) | 300 | 2450 | 2 | 80 | 63 | 59 | scirp.org |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to induce and accelerate chemical reactions. nih.gov The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, providing the energy required for chemical transformations. rsc.org This methodology has been successfully applied to the esterification of 4-nitrobenzoic acid.

In the synthesis of ethyl 4-nitrobenzoate, the application of ultrasound irradiation (37 kHz, 330 W) to a mixture of 4-nitrobenzoic acid and ethanol for 2 hours at 80°C resulted in a 60% conversion of the acid and a 55% yield of the ester. scirp.orgscirp.org Similar to microwave-assisted methods, the efficacy of ultrasound can be significantly improved when used in conjunction with a catalyst.

The synergistic effect of ultrasound and heterogeneous catalysts is a key finding in the development of efficient esterification processes. When an ultradispersed zeolite catalyst, such as H-MOR, was added to the reaction mixture under ultrasonic irradiation, the conversion of 4-nitrobenzoic acid increased to 66%, with the yield of ethyl 4-nitrobenzoate reaching 63%. scirp.org These findings suggest that ultrasound-assisted synthesis is a promising and environmentally friendly alternative for the production of cyclopropylmethyl 4-nitrobenzoate and related esters.

Table 2: Ultrasound-Assisted Synthesis of Ethyl 4-Nitrobenzoate This table presents data for the synthesis of ethyl 4-nitrobenzoate as a representative analogue.

| Catalyst | Power (W) | Frequency (kHz) | Time (h) | Temperature (°C) | 4-Nitrobenzoic Acid Conversion (%) | Ethyl 4-Nitrobenzoate Yield (%) | Reference |

| None | 330 | 37 | 2 | 80 | 60 | 55 | scirp.orgscirp.org |

| H-CL (ultradispersed) | 330 | 37 | 2 | 80 | 63 | 59 | scirp.org |

| H-MOR (ultradispersed) | 330 | 37 | 2 | 80 | 66 | 63 | scirp.org |

| H-HEU-M (ultradispersed) | 330 | 37 | 2 | 80 | 64 | 60 | scirp.org |

| H-PHI (ultradispersed) | 330 | 37 | 2 | 80 | 61 | 57 | scirp.org |

Heterogeneous Catalysis (e.g., Zeolites)

Heterogeneous catalysis, particularly using zeolites, offers significant advantages in chemical synthesis, including ease of catalyst separation, reusability, and reduced environmental impact compared to homogeneous catalysts. scirp.org Zeolites are microporous aluminosilicates with well-defined pore structures and acidic sites that can effectively catalyze esterification reactions.

The synthesis of ethyl 4-nitrobenzoate has been studied using various hydrogen forms of natural zeolites, such as clinoptilolite (H-CL), mordenite (B1173385) (H-MOR), heulandite-clinoptilolite (H-HEU-M), and phillipsite (B83940) (H-PHI). scirp.orgscirp.org The catalytic activity of these zeolites is influenced by their particle size, with ultradispersed crystallites (290-480 nm) showing higher efficacy than micrometric ones.

In a conventional heating setup at 80°C for 2 hours, the use of ultradispersed H-MOR as a catalyst for the esterification of 4-nitrobenzoic acid with ethanol resulted in a 4-nitrobenzoic acid conversion of 52% and an ethyl 4-nitrobenzoate yield of 48%. scirp.org While these yields are lower than those achieved with microwave or ultrasound assistance, they demonstrate the feasibility of using these solid acid catalysts for the reaction. The synergy observed when combining zeolite catalysis with microwave or ultrasound irradiation underscores the potential of these integrated approaches for optimizing the synthesis of esters like cyclopropylmethyl 4-nitrobenzoate.

Table 3: Heterogeneous Catalysis in the Synthesis of Ethyl 4-Nitrobenzoate This table presents data for the synthesis of ethyl 4-nitrobenzoate as a representative analogue under conventional heating.

| Catalyst | Particle Size | Time (h) | Temperature (°C) | 4-Nitrobenzoic Acid Conversion (%) | Ethyl 4-Nitrobenzoate Yield (%) | Reference |

| H-CL (ultradispersed) | 290-480 nm | 2 | 80 | 45 | 41 | scirp.org |

| H-MOR (ultradispersed) | 290-480 nm | 2 | 80 | 52 | 48 | scirp.org |

| H-HEU-M (ultradispersed) | 290-480 nm | 2 | 80 | 48 | 44 | scirp.org |

| H-PHI (ultradispersed) | 290-480 nm | 2 | 80 | 42 | 38 | scirp.org |

Reactivity and Transformation Pathways of Cyclopropylmethyl 4 Nitrobenzoate

Solvolysis Reactions and Leaving Group Effects

Solvolysis of cyclopropylmethyl 4-nitrobenzoate (B1230335) involves the ionization of the substrate in a nucleophilic solvent, leading to the formation of a carbocation intermediate. The nature of the leaving group is a critical factor in determining the rate of this process.

4-Nitrobenzoate as an Activating Leaving Group in Solvolysis Reactions

The solvolysis of cyclopropylmethyl 4-nitrobenzoate proceeds through the formation of the highly reactive cyclopropylcarbinyl cation. The stability of the departing 4-nitrobenzoate anion facilitates the ionization process, making the substrate more susceptible to solvolysis compared to compounds with poorer leaving groups.

Comparative Reactivity with Other Leaving Groups (e.g., Halides, Sulfonates)

The reactivity of cyclopropylmethyl systems in solvolysis is highly dependent on the nature of the leaving group. Generally, the order of leaving group ability is sulfonates > halides > carboxylates. However, the specific structure of the carboxylate can significantly influence its effectiveness.

| Leaving Group | General Reactivity | Notes |

| Sulfonates (e.g., Tosylates, Brosylates) | Excellent | Very weak bases, highly stabilized by resonance. |

| Halides (I⁻, Br⁻, Cl⁻) | Good | Leaving group ability increases down the group (I⁻ > Br⁻ > Cl⁻) due to decreasing basicity and increasing polarizability. libretexts.org |

| Carboxylates (e.g., 4-Nitrobenzoate) | Moderate to Good | Reactivity is enhanced by electron-withdrawing substituents on the benzoate (B1203000) ring. |

While halides are generally considered good leaving groups, the 4-nitrobenzoate group can exhibit comparable or even enhanced reactivity in certain contexts due to its significant stabilization. libretexts.org Sulfonate esters like tosylates and brosylates are among the best leaving groups due to the extensive resonance delocalization of the negative charge on the sulfonate anion.

Studies comparing the solvolysis rates of various cyclopropylcarbinyl derivatives show that substrates with sulfonate leaving groups react the fastest, followed by those with halide and then carboxylate leaving groups. However, the introduction of the nitro group on the benzoate moiety significantly closes this gap, making cyclopropylmethyl 4-nitrobenzoate a valuable substrate for studying solvolytic rearrangements under conditions where other leaving groups might be too reactive or lead to different reaction pathways.

Cyclopropylcarbinyl-Cyclobutyl-Homoallylic Rearrangements

The solvolysis of cyclopropylmethyl 4-nitrobenzoate is renowned for initiating a cascade of rearrangements involving cyclopropylcarbinyl, cyclobutyl, and homoallylic carbocation intermediates. nih.gov This complex equilibrium is a cornerstone of physical organic chemistry.

Scope and Limitations of Rearrangement Processes Initiated by Cyclopropylmethyl 4-Nitrobenzoate Solvolysis

The solvolysis of cyclopropylmethyl 4-nitrobenzoate leads to the formation of a mixture of products, including cyclopropylcarbinol, cyclobutanol, and homoallylic alcohol. nih.gov The distribution of these products is dependent on the reaction conditions, particularly the solvent.

The scope of these rearrangements is broad, and the cyclopropylcarbinyl cation is a key intermediate that can interconvert with cyclobutyl and homoallylic cations. nih.gov This interconversion is often depicted as proceeding through a non-classical bicyclobutonium ion intermediate. nih.gov

Products from the solvolysis of cyclopropylmethyl derivatives:

| Starting Material | Intermediate Cations | Rearrangement Products |

| Cyclopropylmethyl derivative | Cyclopropylcarbinyl, Cyclobutyl, Homoallylic | Cyclopropylcarbinol, Cyclobutanol, Homoallylic alcohol |

However, there are limitations to these rearrangements. The substitution pattern on the cyclopropyl (B3062369) ring and the carbinyl carbon can significantly influence the relative energies of the various cationic intermediates and the activation barriers for their interconversion. chemrxiv.org For instance, the presence of phenyl substituents can lead to a loss of stereoselectivity in the rearrangement products due to competing rearrangement pathways becoming more favorable. chemrxiv.org

Kinetically versus Thermodynamically Controlled Pathways in Cyclopropylcarbinyl Rearrangements

The product distribution in cyclopropylcarbinyl rearrangements can be governed by either kinetic or thermodynamic control. wikipedia.org

Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed fastest (i.e., via the pathway with the lowest activation energy) will predominate. wikipedia.org In the context of cyclopropylcarbinyl rearrangements, direct nucleophilic attack on the initially formed cyclopropylcarbinyl cation is often the kinetically favored process. chemrxiv.org

Thermodynamic Control: At higher temperatures and longer reaction times, the system can reach equilibrium, and the most stable product will be the major one. wikipedia.org This requires that the reaction pathways are reversible, allowing for the interconversion of products. wikipedia.org

In many cases, the initially formed products of cyclopropylmethyl 4-nitrobenzoate solvolysis are the result of kinetic control. However, given enough time and appropriate conditions, these can rearrange to more thermodynamically stable products. The relative stability of the products is generally homoallylic > cyclobutyl > cyclopropylcarbinyl.

Stereochemical Aspects of Rearrangement Products

The stereochemistry of the products formed from the solvolysis of chiral cyclopropylmethyl 4-nitrobenzoate derivatives provides deep insights into the rearrangement mechanism. The formation of rearrangement products often involves a loss or inversion of stereochemistry, consistent with the formation of achiral or rapidly equilibrating carbocation intermediates. nih.gov

However, stereospecific reactions of chiral cyclopropylcarbinyl cations have been observed, suggesting that the rearrangement to homoallylic structures can, in some cases, proceed with a degree of stereocontrol. chemrxiv.org The degree of stereospecificity is highly dependent on the substituents on the cationic intermediate. For example, while alkyl-substituted systems can show high stereocontrol, phenyl-substituted systems often yield a mixture of diastereomers. chemrxiv.org The isotopic scrambling observed in studies with deuterated cyclopropylmethanol (B32771) further supports the formation of a relatively long-lived carbocation intermediate where such rearrangements can occur. nih.gov

Other Reactions Involving Cyclopropylmethyl 4-Nitrobenzoate Derivatives

The reactivity of cyclopropylmethyl 4-nitrobenzoate and its derivatives extends beyond simple solvolysis, encompassing a range of transformations centered on the aromatic ring, the nitro group, and the ester linkage. These reactions are crucial for the synthesis of new compounds and for understanding the chemical behavior of this class of molecules.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the aromatic ring of cyclopropylmethyl 4-nitrobenzoate derivatives are a key transformation pathway. The presence of the electron-withdrawing nitro group strongly activates the benzene (B151609) ring towards attack by nucleophiles, a process known as nucleophilic aromatic substitution (SNAr).

Detailed kinetic studies have been performed on analogous systems, such as 4-nitrophenyl X-substituted-2-methylbenzoates, reacting with cyclic secondary amines in acetonitrile. koreascience.kr These studies reveal that the reaction mechanism is sensitive to the electronic nature of substituents on the benzoyl moiety. While Hammett plots for these reactions can be nonlinear, Yukawa-Tsuno plots often show excellent linear correlations. koreascience.kr This suggests that the nonlinearity arises from resonance stabilization of the ground state by electron-donating groups, rather than a change in the rate-determining step. koreascience.kr

The generally accepted SNAr mechanism proceeds in two steps:

Addition: The nucleophile attacks the aromatic ring at a carbon atom bearing a leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. nih.gov

Elimination: The leaving group departs, restoring the aromaticity of the ring. nih.gov

For nitro-activated substrates, the addition of the nucleophile is often the rate-limiting step. researchgate.net The stability of the Meisenheimer intermediate is significantly enhanced by the strong electron-withdrawing nitro group, which delocalizes the negative charge. nih.gov While most SNAr reactions follow this two-step pathway, some may proceed through a concerted mechanism where bond formation and bond breaking occur simultaneously. nih.gov

The table below summarizes typical nucleophiles used in SNAr reactions with nitroaromatic esters and the expected products.

| Nucleophile | Product Type |

| Amines (e.g., piperidine, aniline) | N-substituted nitroanilines |

| Alkoxides (e.g., methoxide) | Alkoxy-substituted nitrobenzenes |

| Thiolates | Thioether-substituted nitrobenzenes |

| Phenoxides | Aryl ether-substituted nitrobenzenes |

In the context of cyclopropylmethyl 4-nitrobenzoate derivatives, a nucleophile could potentially displace a suitable leaving group (like a halide) positioned ortho or para to the nitro group on the benzoate ring.

Reduction and Oxidation Reactions of the Nitrobenzoate Moiety

The nitro group on the benzoate portion of the molecule is a versatile functional group that can undergo various reduction reactions. The transformation of the nitro group into an amino group is a particularly important reaction in organic synthesis, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com

The reduction of aromatic nitro compounds can be achieved through several methods, leading to different products depending on the reagents and reaction conditions. wikipedia.org

Reduction to Anilines: The most common transformation is the complete reduction of the nitro group to a primary amine (an aniline (B41778) derivative). This can be accomplished using:

Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is highly effective for reducing both aromatic and aliphatic nitro groups. masterorganicchemistry.comcommonorganicchemistry.com Raney nickel is often preferred when the substrate contains halides to avoid dehalogenation. commonorganicchemistry.com

Metal/Acid Systems: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are classic reagents for this reduction. masterorganicchemistry.comscispace.com The use of iron or zinc under acidic conditions provides a mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.comscispace.com Tin(II) chloride (SnCl₂) also serves as a mild reducing agent for this purpose. wikipedia.orgcommonorganicchemistry.com

Reduction to Intermediate States: Under controlled conditions, the reduction can be stopped at intermediate stages:

Hydroxylamines: The reduction of nitroarenes using reagents like zinc metal in aqueous ammonium (B1175870) chloride can yield N-arylhydroxylamines. wikipedia.org Enzymatic reductions, for instance by nitroreductases found in bacteria like Ralstonia eutropha, can also selectively produce hydroxylamino derivatives from 4-nitrobenzoate. nih.gov

Azo and Hydrazine (B178648) Compounds: The use of metal hydrides like lithium aluminum hydride (LiAlH₄) with aromatic nitro compounds typically does not produce anilines but instead leads to the formation of azo compounds. masterorganicchemistry.comcommonorganicchemistry.com Treatment with excess zinc metal can result in N,N'-diarylhydrazines. wikipedia.org

The table below outlines various reducing agents and their corresponding products for the nitro group.

| Reagent(s) | Conditions | Product |

| H₂, Pd/C | Catalytic Hydrogenation | Amine |

| H₂, Raney Ni | Catalytic Hydrogenation | Amine |

| Fe, HCl (or H⁺) | Metal in Acid | Amine |

| Sn, HCl | Metal in Acid | Amine |

| Zn, AcOH | Metal in Acid | Amine |

| SnCl₂ | Mild Reduction | Amine |

| Zn, NH₄Cl | Controlled Reduction | Hydroxylamine |

| LiAlH₄ | Strong Hydride Reduction | Azo Compound |

Oxidation Reactions: While the reduction of the nitro group is common, its oxidation is not. However, related species can be oxidized. For instance, a nitroso group, which is an intermediate in the reduction of a nitro group, can be oxidized back to the nitro group. A process for oxidizing 4-nitroso-m-cresol to 4-nitro-m-cresol uses hydrogen peroxide as the oxidizing agent with a catalyst like ammonium molybdate. google.com

Cleavage Mechanisms of the Ester Linkage

The ester linkage in cyclopropylmethyl 4-nitrobenzoate is susceptible to cleavage through nucleophilic acyl substitution. In this reaction, a nucleophile attacks the electrophilic carbonyl carbon of the ester group. This process typically proceeds through a tetrahedral intermediate, followed by the elimination of a leaving group.

The most common cleavage mechanism is hydrolysis , which can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide (B78521) (OH⁻), the nucleophile directly attacks the carbonyl carbon. This is an irreversible process because the departing alkoxide is less basic than the resulting carboxylate ion is basic, driving the reaction forward.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack. This process is reversible.

Another significant cleavage mechanism is aminolysis , where an amine acts as the nucleophile. The reaction of esters like 2,4-dinitrophenyl acetate (B1210297) with hydrazine has been shown to proceed via acyl-oxygen scission, where the nucleophile attacks the carbonyl carbon, leading to the formation of a hydrazide and the release of the phenoxide. eijas.com The reaction rate and mechanism depend on factors like the basicity of the leaving group and steric hindrance. eijas.com

In the case of cyclopropylmethyl 4-nitrobenzoate, nucleophilic attack on the carbonyl carbon would lead to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate would result in the cleavage of the ester bond, releasing either the cyclopropylmethoxide anion or the 4-nitrobenzoate anion, depending on which part of the molecule is the leaving group in a given derivative reaction. For the parent ester, the cleavage results in the formation of a 4-nitrobenzamide (B147303) (in aminolysis) or a 4-nitrocarboxylate salt (in basic hydrolysis) and cyclopropylmethanol.

Mechanistic Investigations of Cyclopropylmethyl 4 Nitrobenzoate Reactivity

Elucidation of Carbocationic Intermediates

The solvolysis of cyclopropylmethyl 4-nitrobenzoate (B1230335) is known to proceed through highly unstable and short-lived carbocation intermediates, which leads to a variety of rearranged products. The cyclopropyl (B3062369) group itself plays a crucial role in accelerating the reaction, a phenomenon that has prompted extensive investigation into the structure and behavior of these intermediates.

The initial step in the solvolysis reaction is the departure of the 4-nitrobenzoate group, which is assisted by the adjacent cyclopropyl ring, leading to the formation of a cyclopropylcarbinyl cation. rsc.org This is not a simple primary carbocation; the cyclopropyl group stabilizes the positive charge through a process of charge delocalization. quora.com This participation is so significant that it results in a much faster rate of solvolysis than observed for typical primary alkyl systems. The formation of rearranged products like cyclobutyl and homoallyl derivatives from the solvolysis of cyclopropylmethyl systems is strong evidence for these complex cationic intermediates. nih.gov

Recent computational studies using density functional theory (DFT) have further illuminated these processes, indicating that cyclopropylcarbinyl cations are indeed stable intermediates in these reactions. chemrxiv.orgresearchgate.net

Table 1: Representative Products from the Solvolysis of Cyclopropylmethyl Derivatives

| Starting Material | Solvent | Major Products |

| Cyclopropylmethyl 4-Nitrobenzoate | Ethanol (B145695)/Water | Cyclopropylmethyl Alcohol, Cyclobutanol, Homoallyl Alcohol |

| Cyclopropylmethyl 4-Nitrobenzoate | Acetic Acid | Cyclopropylmethyl Acetate (B1210297), Cyclobutyl Acetate, Homoallyl Acetate |

This interactive table showcases the typical product mixture obtained from the solvolysis of cyclopropylmethyl 4-nitrobenzoate in different nucleophilic solvents. The formation of rearranged products underscores the involvement of multiple carbocationic intermediates.

The variety of products formed during the solvolysis of cyclopropylmethyl 4-nitrobenzoate suggests the involvement of a set of rapidly equilibrating carbocations. nih.gov These include the cyclopropylcarbinyl, bicyclobutonium, and homoallylic cations. nih.gov The bicyclobutonium cation, a non-classical bridged ion, is a key intermediate that facilitates the interconversion between the cyclopropylcarbinyl and cyclobutyl structures. The homoallylic cation results from the opening of the cyclopropyl ring. researchgate.net

Interestingly, the final product distribution is often independent of which isomer (cyclopropylmethyl, cyclobutyl, or homoallyl) is used as the starting material, indicating that they all converge to a common mixture of these cationic intermediates. chemrxiv.org While some research points to the bicyclobutonium cation as a high-energy transition state rather than a stable intermediate chemrxiv.orgresearchgate.net, its role in the rearrangement pathways remains a critical part of the mechanistic picture. These cations are often in equilibrium, and their interconversions can lead to a scrambling of the initial stereochemistry. chemrxiv.org

Several factors dictate the stability and relative amounts of the carbocationic intermediates. The structure of the potential energy surface for these cations can vary significantly depending on substituents. nih.gov

Substituents: Electron-donating groups can stabilize different cationic forms depending on their position. For instance, substituents at the C1 position (the carbon bearing the leaving group) tend to favor the cyclopropylcarbinyl structure, while those at the C2 position favor the bicyclobutonium/cyclobutyl cations, and those at the C3/C4 positions favor homoallylic structures. nih.gov Conversely, electron-withdrawing groups can lead to shallower potential energy surfaces where multiple structures are energetically accessible. nih.govchemrxiv.org The stabilizing effect of substituents often correlates with Hammett constants (σ+). nih.gov

Solvent: The surrounding solvent can influence which intermediate is trapped, thereby affecting the final product distribution. Zeolites, acting as "solid solvents," have been shown to favor the formation of allylcarbinyl products over cyclopropylcarbinyl ones, highlighting the role of the reaction environment. researchgate.net

Transition State Analysis in Rearrangement Processes

Analyzing the transition states of the rearrangement processes provides a more profound understanding of the reaction's energetic landscape and selectivity.

The involvement of symmetrical, bridged transition states is a key hypothesis in explaining the reaction's stereochemical outcomes. Studies on the solvolysis rates of substituted cyclopropylcarbinyl systems provide evidence for symmetrical transition states. acs.org This suggests that as the reaction proceeds towards the carbocationic intermediate, it passes through a state that has a higher degree of symmetry, such as a bicyclobutonium-like structure. This symmetrical intermediate or transition state would allow for the observed scrambling of stereochemistry.

Substituents have a marked effect on the energy of the transition states, which in turn governs the reaction's selectivity. nih.gov

Role of the Cyclopropyl Group in Stabilizing Positive Charge

The enhanced reactivity of cyclopropylmethyl 4-nitrobenzoate in nucleophilic substitution reactions proceeding through a carbocation intermediate is primarily attributed to the remarkable stabilizing effect of the adjacent cyclopropyl group. This stabilization arises from a combination of hyperconjugative and delocalized bonding effects, which are more significant than in many other carbocation systems.

The exceptional stability of the cyclopropylmethyl cation is a consequence of the unique electronic structure of the cyclopropane (B1198618) ring. The carbon-carbon bonds within the three-membered ring are not standard sigma (σ) bonds but are instead "bent" or "banana" bonds, possessing significant p-character. stackexchange.com This feature allows for effective overlap with the vacant p-orbital of the adjacent carbocationic center.

This interaction can be described as a form of hyperconjugation, where the electrons in the C-C sigma bonds of the cyclopropyl ring are delocalized into the empty p-orbital of the carbocation. stackexchange.comyoutube.com This delocalization of sigma electrons is often referred to as "dancing resonance," a concept that illustrates the sharing of the positive charge among the carbons of the cyclopropyl ring and the methylene (B1212753) carbon. quora.com This delocalization effectively disperses the positive charge, leading to a more stable cationic intermediate. youtube.com The more cyclopropyl groups attached to the cationic carbon, the greater the stability due to increased delocalization. youtube.comyoutube.com

The stability of the cyclopropylmethyl cation is comparable to, and in some contexts even greater than, other stabilized carbocations like the benzyl (B1604629) cation. quora.comyoutube.com A quantitative measure of carbocation stability is its hydride ion affinity (HIA), with lower values indicating greater stability. The following table provides a comparison of the HIA for the dicyclopropylmethyl cation with other relevant carbocations.

| Carbocation | Hydride Ion Affinity (HIA) in kcal/mol |

| Dicyclopropylmethyl cation | 201 |

| tert-Butyl cation | 231 |

| Isopropyl cation | 241 |

| Data sourced from various studies. stackexchange.com |

This data clearly demonstrates the superior stabilizing effect of the cyclopropyl group compared to alkyl groups.

The electronic influence of the cyclopropyl group is further evidenced by studies on the solvolysis rates of cyclopropylmethyl systems bearing substituents on the ring. The rate of these reactions is sensitive to the electronic nature of the substituents, indicating that the cyclopropyl ring effectively transmits electronic effects to the reacting center. acs.org

This transmission of electronic effects can be quantified by examining the solvolysis rates of substituted cyclopropylmethyl p-nitrobenzoates. A study on the solvolysis of 1-(substituted-phenyl)cyclopropylmethyl p-nitrobenzoates provides insight into this phenomenon. The reaction rates are correlated using the Hammett equation, which relates the rate of reaction to the electronic properties of the substituents. nih.govbeilstein-journals.orglibretexts.org

The following table presents data on the relative rates of solvolysis for a series of substituted cyclopropylmethyl p-nitrobenzoates.

| Substituent (X) on Phenyl Ring | Relative Solvolysis Rate (krel) |

| p-OCH₃ | 3.67 |

| p-CH₃ | 1.62 |

| H | 1.00 |

| p-Cl | 0.73 |

| m-Cl | 0.61 |

| This data is illustrative and based on findings from related studies. acs.orgresearchgate.net |

Computational Chemistry Studies of Cyclopropylmethyl 4 Nitrobenzoate Systems

Quantum Mechanical Calculations on Carbocation Structures and Stabilities

The solvolysis of cyclopropylmethyl 4-nitrobenzoate (B1230335) is known to proceed through carbocationic intermediates. The high reactivity and potential for rearrangement of the cyclopropylcarbinyl cation make this a particularly interesting system for quantum mechanical study.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a primary tool for elucidating reaction mechanisms due to its balance of computational cost and accuracy. In the context of cyclopropylmethyl 4-nitrobenzoate solvolysis, DFT calculations are instrumental in mapping out the potential energy surface of the reaction. These calculations can help in understanding the formation and subsequent reactions of the key cyclopropylcarbinyl cation intermediate.

DFT studies on similar systems, such as the biosynthesis of verrucosane diterpenoids and mangicol sesterterpenoids, have shown that what might appear as unstable secondary carbocations are often stabilized as nonclassical structures, such as homoallyl and cyclopropylcarbinyl cations. nih.gov For the cyclopropylcarbinyl cation derived from cyclopropylmethyl 4-nitrobenzoate, DFT calculations can precisely determine the geometries and relative energies of the various possible carbocationic structures, including the bisected and eclipsed conformations of the cyclopropylcarbinyl cation itself, as well as the isomeric cyclobutyl and homoallyl cations.

A typical DFT study would involve optimizing the geometries of the reactant ester, the transition state for ionization, and the resulting carbocation intermediates. The calculated energies of these species provide crucial information about the reaction kinetics and thermodynamics. For example, a DFT study on the biosynthesis of verrucosane revealed that a cyclopropylcarbinyl cation could be involved in a unique C-C bond rearrangement. acs.org

Table 1: Illustrative Relative Energies of Carbocation Intermediates Calculated by DFT

| Carbocation Species | Relative Energy (kcal/mol) |

| Cyclopropylcarbinyl Cation (bisected) | 0.0 |

| Cyclobutyl Cation | +5.0 |

| Homoallyl Cation | +15.0 |

Note: The data in this table is illustrative and based on typical relative energies for such systems.

Ab Initio and Semi-Empirical Methods for Electronic Structure Analysis

Before the widespread adoption of DFT, ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) were the gold standard for electronic structure calculations. acs.org While computationally more demanding than DFT, high-level ab initio methods can provide benchmark-quality data for smaller systems. For the cyclopropylcarbinyl cation system, ab initio calculations have been used to investigate the potential energy surface of related C7H11+ carbocations, identifying the unsymmetrical bicyclobutonium ion as a potential minimum. unige.ch

Semi-empirical methods, on the other hand, offer a computationally less expensive alternative, allowing for the study of larger systems or longer timescale simulations. acs.org These methods use parameters derived from experimental data to simplify the calculations. While generally less accurate than DFT or ab initio methods, they can be useful for initial explorations of reaction pathways or for systems where higher-level calculations are not feasible.

For cyclopropylmethyl 4-nitrobenzoate, a combined approach could be employed: semi-empirical methods for an initial scan of the potential energy surface, followed by more accurate DFT or ab initio calculations for key stationary points (minima and transition states).

Modeling Reaction Pathways and Energy Profiles

Understanding the complete reaction pathway is crucial for predicting the products of a reaction. For the solvolysis of cyclopropylmethyl 4-nitrobenzoate, this involves not only the initial ionization but also the subsequent rearrangements of the carbocation intermediate.

Transition State Characterization and Reaction Coordinate Analysis

The transition state is the highest energy point along the reaction coordinate and is a critical structure for determining the rate of a reaction. Computational methods can be used to locate and characterize transition state structures. This involves finding a stationary point on the potential energy surface with one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

For the solvolysis of cyclopropylmethyl 4-nitrobenzoate, a key transition state would be that for the heterolytic cleavage of the C-O bond, leading to the formation of the cyclopropylcarbinyl cation and the 4-nitrobenzoate anion. Analysis of this transition state would reveal the extent of bond breaking and charge separation at the peak of the energy barrier. Furthermore, transition states for the interconversion of the cyclopropylcarbinyl, cyclobutyl, and homoallyl cations can be located to understand the dynamics of these rearrangements. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a located transition state connects the correct reactant and product states. rsc.org

Prediction of Regioselectivity and Stereoselectivity in Rearrangements

The cyclopropylcarbinyl cation is notorious for undergoing rapid rearrangements, leading to a mixture of products. Computational modeling can predict the regioselectivity and stereoselectivity of these rearrangements by comparing the activation energies for the different possible pathways.

For instance, the attack of a nucleophile (e.g., a solvent molecule) can occur at the primary carbon of the cyclopropylcarbinyl cation or at one of the carbons of the cyclobutyl cation. The relative energies of the transition states for these nucleophilic attacks will determine the product distribution. A recent study on the reactions of bicyclo[1.1.0]butanes, which also proceed through cyclopropylcarbinyl-like intermediates, demonstrated that subtle changes in the structure of the nonclassical carbocation can be used to control the reaction outcome. nih.gov DFT calculations have been successfully employed to rationalize the stereoselectivity observed in the reactions of substituted cyclopropylcarbinols.

Table 2: Illustrative Activation Energies for Nucleophilic Attack on Carbocation Intermediates

| Reaction Pathway | Activation Energy (kcal/mol) |

| Nucleophilic attack on Cyclopropylcarbinyl Cation | 5.0 |

| Nucleophilic attack on Cyclobutyl Cation | 3.5 |

| Rearrangement of Cyclopropylcarbinyl to Cyclobutyl Cation | 2.0 |

Note: The data in this table is illustrative and based on typical relative energies for such systems.

Conformational Analysis and Molecular Dynamics Simulations (Contextual Relevance to Ester Reactivity)

The reactivity of cyclopropylmethyl 4-nitrobenzoate is not solely determined by the properties of its carbocation intermediates but also by the conformations of the ester itself.

Conformational analysis of esters like phenyl benzoate (B1203000) has been performed using both ab initio and DFT methods to determine the preferred rotational isomers and the energy barriers between them. nih.gov For cyclopropylmethyl 4-nitrobenzoate, a similar analysis would reveal the most stable arrangement of the cyclopropylmethyl and 4-nitrophenyl groups relative to the ester linkage. This ground-state conformation can influence the rate of ionization, as the alignment of the cyclopropyl (B3062369) group with the breaking C-O bond is crucial for stabilizing the developing positive charge.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the ester in solution. acs.orgnih.gov By simulating the motion of the ester and surrounding solvent molecules over time, MD can reveal how solvent interactions influence the conformational preferences of the ester and how often it adopts a conformation suitable for reaction. In studies of ester hydrolysis, MD simulations have been used to understand the role of water molecules in stabilizing the transition state. researchgate.netacs.orgmdpi.com For cyclopropylmethyl 4-nitrobenzoate, MD simulations could be used to study the solvation of the ground state and the transition state for ionization, providing a more complete picture of the factors controlling its reactivity.

Computational Insights into Gold-Catalyzed Cyclizations and Rearrangements involving p-Nitrobenzoate Esters

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of gold-catalyzed reactions. While direct computational studies specifically targeting cyclopropylmethyl 4-nitrobenzoate are not extensively documented in the reviewed literature, a wealth of information from theoretical investigations on analogous systems, such as propargyl esters and other p-nitrobenzoate-containing molecules, provides significant insights into the plausible reaction pathways. These studies help in understanding the intricate electronic and steric effects that govern the cyclization and rearrangement of such substrates.

Gold(I) catalysts are known for their high affinity for alkynes and allenes, a property that initiates a cascade of transformations. In the context of esters like cyclopropylmethyl 4-nitrobenzoate, the reaction is anticipated to commence with the coordination of the gold catalyst to a π-system. This activation is often followed by intramolecular rearrangements, such as 1,2- or 1,3-acyloxy migrations, leading to the formation of key intermediates like gold-stabilized carbenes or carbocations.

DFT calculations on related propargyl esters have shown that the initial step is typically a nucleophilic attack, with a 5-exo-dig cyclization being the most favorable pathway compared to 6-endo-dig or direct hydration. frontiersin.org This initial cyclization is crucial as it dictates the subsequent reaction cascade. The presence of a p-nitrobenzoate group, with its strong electron-withdrawing nature, is expected to significantly influence the electronic properties of the substrate and the stability of any charged intermediates.

Theoretical studies on gold-catalyzed reactions of nitroalkynes have revealed that the nitro group can participate in the reaction, for instance, through an internal redox process. frontiersin.orgnih.gov DFT calculations on the cycloisomerization of o-nitroalkynes have shown that the reaction can proceed via the formation of an α-oxo gold carbene intermediate. frontiersin.orgnih.gov These findings suggest that the nitro group in cyclopropylmethyl 4-nitrobenzoate could play a more direct role than simply being a passive spectator group, potentially influencing the regioselectivity and the nature of the intermediates formed.

The cyclopropyl group is another key structural feature that introduces significant ring strain, which can be a driving force for rearrangement reactions. Computational investigations on gold-catalyzed reactions of substrates containing cyclopropyl moieties have highlighted the propensity for ring-opening reactions. DFT studies on the gold(I)-catalyzed synthesis of furans from 1-(1-alkynyl)cyclopropyl ketones have shown that the reaction proceeds through the cleavage of a C-C bond in the cyclopropane (B1198618) ring. acs.org This ring-opening is highly regioselective and kinetically favored. acs.org

In a hypothetical gold-catalyzed reaction of cyclopropylmethyl 4-nitrobenzoate, it is plausible that after an initial rearrangement, the cyclopropyl group could undergo a ring-opening to relieve strain, leading to various cyclic or acyclic products. The interplay between the electronic effects of the p-nitrobenzoate group and the steric and strain effects of the cyclopropyl group would be critical in determining the dominant reaction pathway.

The following table summarizes the key computational findings from related systems that provide insights into the potential reactivity of cyclopropylmethyl 4-nitrobenzoate.

| System Studied | Computational Method | Key Findings | Reference |

| Gold(I)-Catalyzed Propargyl Ester Reactions | DFT | 5-exo-dig cyclization is the most favorable initial step. The presence of a triazole co-catalyst can alter the chemoselectivity. | frontiersin.org |

| Gold-Catalyzed Allenyl Compounds | DFT (B3LYP/B3LYP-D3(BJ)) | The reaction proceeds through intramolecular cycloaddition, semipinacol rearrangement, and elimination, with low activation free energies. | nih.gov |

| Gold(I)-Catalyzed Synthesis of Furans from 1-(1-Alkynyl)cyclopropyl Ketones | DFT (BH and HLYP/6-31G(d,p)) | The reaction involves a highly regioselective and kinetically favored ring-opening of the cyclopropyl group. | acs.org |

| Gold-Catalyzed Nitroalkyne Internal Redox Process | DFT | The reaction can proceed via the formation of an α-oxo gold carbene intermediate, with the regioselectivity being dependent on substituents. | frontiersin.orgnih.gov |

Advanced Applications and Research Directions

Cyclopropylmethyl 4-Nitrobenzoate (B1230335) as a Precursor in Complex Molecule Synthesis

The high reactivity of the cyclopropylmethyl system, driven by the release of ring strain, makes it a valuable precursor for constructing more complex molecular frameworks. The 4-nitrobenzoate moiety serves as an excellent leaving group, facilitating reactions that might otherwise be sluggish. This combination of a reactive core and a good leaving group is particularly useful in the synthesis of other strained ring systems.

The transformation of cyclopropylmethyl systems into other strained rings, particularly cyclobutanes, is a classic example of carbocation rearrangement. When cyclopropylmethyl 4-nitrobenzoate undergoes solvolysis, it forms a cyclopropylmethyl carbocation. This cation is remarkably stable due to the "bent bond" character of the cyclopropane (B1198618) ring, which allows for effective delocalization of the positive charge. stackexchange.comquora.com This cation is not a single species but a set of rapidly equilibrating, non-classical carbocations.

This cationic intermediate can be trapped by a nucleophile or undergo rearrangement. A characteristic reaction is the ring expansion to a cyclobutyl cation, which can then be trapped to form a cyclobutane (B1203170) derivative. acs.org This ring expansion is a key step in various synthetic strategies aimed at constructing four-membered rings, which are prevalent subunits in many natural products and bioactive molecules. nih.govbaranlab.org The control over the rearrangement versus direct substitution is a central challenge and an area of active research, often influenced by solvent, temperature, and the nature of the nucleophile.

Recent advancements have focused on catalytic and enantioselective methods to control these rearrangements. For instance, chiral catalysts can be used to influence the formation of specific enantiomers of the resulting cyclobutane products. nih.gov While direct examples using cyclopropylmethyl 4-nitrobenzoate in complex, modern syntheses are specific to patented routes, the fundamental reactivity pattern is widely exploited. For example, related cyclopropylcarbinyl precursors are used in rhodium-catalyzed processes to generate bicyclobutanes, which then undergo copper-catalyzed homoconjugate addition to yield highly substituted cyclobutanes. nih.gov

Table 1: Representative Rearrangements of Cyclopropylmethyl Systems

| Starting Material Type | Catalyst/Conditions | Major Product Type | Reference |

| (E)-2-diazo-5-arylpent-4-enoates | Rh₂(S-NTTL)₄ then Cu-catalyst | Substituted Cyclobutanes | nih.gov |

| Cyclopropylmethanol (B32771) | O-covered Mo(110) | Cyclobutoxide | acs.org |

| Cyclopropyl (B3062369) Imines | Cp₂Ti(II) | Azatitanacyclohexene | nih.gov |

| Cyclopropylcarbinyl Alcohols | Chiral Phosphoramide (B1221513) | Chiral Homoallylic Sulfides | nih.gov |

This table illustrates the versatility of cyclopropylmethyl-type systems in generating various ring structures through rearrangements.

A stereoselective reaction is one that preferentially forms one stereoisomer over another. wikipedia.orgmasterorganicchemistry.com The 4-nitrobenzoate group, primarily known as a superior leaving group, can also play a role in directing the stereochemical outcome of a reaction. Its steric bulk and electronic properties can create a biased environment around the reaction center.

In reactions proceeding through an S_N2 mechanism, the incoming nucleophile must attack from the side opposite to the leaving group. The bulky 4-nitrobenzoate group can sterically hinder one face of the molecule, forcing the nucleophile to approach from the less hindered face, thereby controlling the resulting stereochemistry.

Modern organic synthesis increasingly relies on such stereocontrolled reactions to produce enantiomerically pure compounds, which is crucial in fields like medicinal chemistry where different stereoisomers can have vastly different biological activities. researchgate.netacs.org The development of new catalytic systems that can work in concert with substrates like cyclopropylmethyl 4-nitrobenzoate to achieve high levels of stereoselectivity is a major focus of contemporary research. nih.gov

Exploration of Novel Cyclopropylmethyl-Mediated Reactions

Research into cyclopropylmethyl systems continues to uncover novel reactivity patterns beyond the classical solvolysis rearrangements. The cyclopropylmethyl radical, for instance, undergoes extremely rapid ring-opening to the but-3-enyl radical. This predictable reactivity has made the cyclopropylmethyl group a widely used "radical clock" to probe for the existence of radical intermediates in reaction mechanisms. If a reaction involving a cyclopropylmethyl-containing starting material yields a ring-opened product, it provides strong evidence for a radical pathway.

Transition metal catalysis offers another avenue for novel reactions. Metals can interact with the strained C-C bonds of the cyclopropane ring in various ways, leading to ring-opening, cycloadditions, or insertion reactions that are not accessible through traditional thermal or photochemical methods. These catalytic cycles can generate unique intermediates and provide access to complex molecular scaffolds from simple cyclopropylmethyl precursors. nih.gov

Nature itself provides inspiration for new reactions. Enzymes often catalyze complex cascade reactions involving cyclopropylcarbinyl cation intermediates to build intricate natural products like terpenoids. nih.gov Mimicking these biological processes with small molecule catalysts is a significant challenge but holds immense promise for developing highly efficient and selective synthetic methods. nih.gov Recent breakthroughs include the development of chiral phosphoramide catalysts that can induce asymmetric rearrangements of cyclopropylcarbinyl cations, yielding chiral homoallylic products with high enantioselectivity. nih.gov

Future Perspectives in Cyclopropylmethyl 4-Nitrobenzoate Research and its Broader Impact on Organic Chemistry

The future of research involving cyclopropylmethyl 4-nitrobenzoate and related structures is bright and multifaceted. The integration of computational chemistry will likely play a larger role in predicting and understanding the complex potential energy surfaces of these reactive intermediates, allowing for more rational design of selective reactions. neuroquantology.com

Key future directions include:

Advanced Catalysis: The development of more sophisticated catalysts, including dual-catalyst systems and artificial metalloenzymes, will enable unprecedented control over the reactivity of cyclopropylmethyl cations and radicals. nih.gov This will allow chemists to selectively channel the reaction down a desired pathway, suppressing unwanted side reactions and rearrangements.

Flow Chemistry: The use of continuous flow reactors for reactions involving highly reactive intermediates like cyclopropylmethyl cations offers advantages in terms of safety, control over reaction time and temperature, and scalability. neuroquantology.com This technology could make many classical but difficult-to-control reactions more practical for industrial applications.

Bio-inspired Synthesis: Efforts to mimic the complex enzymatic cyclizations and rearrangements seen in nature will continue to drive innovation. nih.govneuroquantology.com This could lead to the synthesis of complex natural products and their analogues with high efficiency.

The broader impact of this research on organic chemistry is significant. The study of strained systems like cyclopropylmethyl 4-nitrobenzoate pushes the boundaries of our understanding of chemical bonding and reactivity. stackexchange.com Methodologies developed using these "spring-loaded" substrates often find widespread application in the synthesis of pharmaceuticals, agrochemicals, and materials. acs.orgneuroquantology.com As our ability to control the intricate dance of these reactive intermediates improves, so too will our power to construct the complex molecules that shape our world. neuroquantology.com

Q & A

Q. What are the standard synthetic routes for preparing cyclopropylmethyl 4-nitrobenzoate, and how can reaction efficiency be optimized?

Cyclopropylmethyl 4-nitrobenzoate can be synthesized via esterification between 4-nitrobenzoic acid and cyclopropylmethanol. A methodologically robust approach involves acid-catalyzed esterification (e.g., using sulfuric acid or p-toluenesulfonic acid) under reflux conditions. Optimization includes:

- Catalyst screening : Heterogeneous catalysts like zeolites improve yield and reduce side reactions .

- Ultrasound-assisted synthesis : Enhances reaction rates by improving mass transfer and reducing particle aggregation .

- Purification : Distillation or recrystallization (using ethanol/water mixtures) ensures high purity (>99.5% via GC-MS) .

Q. How can structural characterization of cyclopropylmethyl 4-nitrobenzoate be performed to confirm its molecular identity?

Key techniques include:

- FT-IR and NMR : Identify functional groups (e.g., ester carbonyl at ~1700 cm⁻¹ in IR) and molecular connectivity (e.g., cyclopropyl protons at δ 0.5–1.5 ppm in H NMR) .

- Single-crystal X-ray diffraction (SCXRD) : Resolves absolute stereochemistry and bond lengths (e.g., nitro group geometry and ester linkage conformation) .

- Elemental analysis : Validates empirical formula (e.g., CHNO) with <0.3% deviation .

Q. What analytical methods are suitable for quantifying cyclopropylmethyl 4-nitrobenzoate in reaction mixtures?

- GC-MS : Quantifies ester yield using HP-5ms columns with helium carrier gas and EI ionization (70 eV). Calibration curves for 4-nitrobenzoic acid and ester are essential .

- HPLC with chiral columns : Resolves enantiomeric impurities (e.g., using CHIRALPAK IA columns) .

Advanced Research Questions

Q. How can thermal stability and decomposition kinetics of cyclopropylmethyl 4-nitrobenzoate be investigated?

- Thermogravimetric analysis (TGA) : Determines decomposition onset temperature (e.g., ~180°C for similar nitrobenzoates) and residual mass .

- Differential scanning calorimetry (DSC) : Identifies phase transitions and melting points (e.g., enthalpy changes at 57–60°C) .

- Non-isothermal kinetic modeling : Applies Flynn-Wall-Ozawa method to calculate activation energy () for decomposition .

Q. What strategies resolve contradictions in spectroscopic data for cyclopropylmethyl 4-nitrobenzoate derivatives?

- Co-crystal analysis : Re-refinement of XRD data (e.g., R1 < 5%) can correct misinterpretations of disordered structures or co-crystal formation .

- DFT calculations : Validate experimental NMR/IR data by comparing computed vibrational frequencies and chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G**) .

Q. How does the cyclopropyl group influence the nonlinear optical (NLO) properties of 4-nitrobenzoate derivatives?

- Hyperpolarizability measurements : Use Kurtz-Perry powder technique to quantify second-harmonic generation (SHG) efficiency. Cyclopropyl’s electron-donating effects may enhance SHG response .

- DFT-derived polarizability : Compare molecular dipole moments and frontier orbital distributions (HOMO-LUMO gaps) to correlate structure-NLO activity .

Q. What enzymatic pathways degrade cyclopropylmethyl 4-nitrobenzoate in environmental systems?

- Pseudomonas putida catabolism : The pnb gene cluster encodes 4-nitrobenzoate reductase (PnbA) and lyase (PnbB), converting nitrobenzoates to protocatechuate .

- Metabolite profiling : LC-MS/MS tracks intermediates like 4-hydroxylaminobenzoate and ammonium ions .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.